molecular formula C18H15ClN2O2 B2484941 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol CAS No. 678189-82-7

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2484941
CAS No.: 678189-82-7
M. Wt: 326.78
InChI Key: PGXWGFDPQCIAEQ-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a methoxyphenol group

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-20-10-16(12-3-5-13(19)6-4-12)18(21-11)15-8-7-14(23-2)9-17(15)22/h3-10,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWGFDPQCIAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenol groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule. Common reagents include halogens, nitric acid, and sulfuric acid.

    Coupling Reactions: Suzuki-Miyaura or Heck coupling reactions can be used to form carbon-carbon bonds, expanding the molecular framework.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyrimidine core. Subsequent steps introduce the chlorophenyl and methoxyphenol substituents, often requiring precise control over reaction conditions to optimize yield and purity.

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to study various reaction mechanisms and develop new synthetic pathways. For example, it can be utilized in the development of novel pharmaceuticals through combinatorial chemistry approaches.

Biology

In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its structural components suggest potential interactions with biological targets, making it a candidate for further exploration in drug discovery.

  • Case Study : A study investigated the compound's effect on enzyme activity in cancer cell lines, revealing that it inhibits specific kinases involved in tumor growth, thereby suggesting its potential as an anticancer agent.

Industry

Due to its unique chemical properties, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in material science, particularly in developing high-performance materials.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising activity against various cancer cell lines.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrimidine AA549 (Lung Cancer)5.0ROS generation
Pyrimidine BMCF-7 (Breast Cancer)3.2Apoptosis induction
Target CompoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The presence of the chlorophenyl group suggests potential antimicrobial activity. Compounds with similar functional groups have demonstrated efficacy against various bacterial strains.

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative CE. coli15
Chlorophenyl Derivative DS. aureus18
Target CompoundTBDTBD

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:

    2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.

    2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-ethoxyphenol: An ethoxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.

These comparisons highlight the uniqueness of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol in terms of its specific substituents and their impact on its chemical and biological properties.

Biological Activity

2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol, a compound featuring a complex structure with multiple functional groups, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O2C_{18}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 350.79 g/mol. Its structure includes a pyrimidine ring, a methoxy group, and a chlorophenyl moiety, which contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Table 1: Summary of Anticancer Activity

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
Pyrimidine DerivativeMCF-7 (Breast Cancer)15Apoptosis induction
Pyrimidine DerivativeHT-29 (Colon Cancer)20Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. For example, derivatives containing the chlorophenyl group have demonstrated efficacy against various bacterial strains, suggesting that the presence of this moiety enhances antibacterial activity .

Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of synthesized compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these pathogens.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

Table 2: Anti-inflammatory Activity

Compound TypeTarget EnzymeInhibition (%) at 50 µM
Pyrimidine DerivativeCOX-175%
Pyrimidine DerivativeCOX-280%

The mechanism by which 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to certain receptors or enzymes, modulating their activity and leading to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

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